molecular formula C10H10O3 B1432726 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 31468-94-7

4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No. B1432726
CAS RN: 31468-94-7
M. Wt: 178.18 g/mol
InChI Key: UNXKQAXYFBWEOC-UHFFFAOYSA-N
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Description

“4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The molecular formula of this compound is C10H10O3 .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods offer chemoselectivity, good substrate/functional group compatibility, and high yield .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” consists of a benzofuran ring with a methyl group at the 4-position and a carboxylic acid group at the 2-position .


Chemical Reactions Analysis

Benzofuran compounds, including “4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid”, can undergo various chemical reactions. For instance, a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is 178.18 g/mol . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Anticancer Applications

Benzofuran derivatives, including compounds like 4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, have shown significant potential in cancer treatment. Studies have demonstrated that certain substituted benzofurans can inhibit the growth of various cancer cells, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer with varying inhibition rates .

Antimicrobial Activity

The structure of benzofuran compounds plays a crucial role in their antimicrobial efficacy. Specifically, substitutions at the 4-position of the benzofuran ring, such as halogens or hydroxyl groups, can enhance antimicrobial activity .

Selective Inhibition Properties

Benzofuran derivatives have been studied for their selective inhibition properties. For instance, certain compounds have shown significant antiproliferative activity and selective inhibition of HIF-1, which is a therapeutic target in hypoxia-related diseases .

Synthesis Strategies

The synthesis of 2,3-dihydrobenzofurans is a key area of research due to their potential applications. Various synthetic approaches have been developed and classified based on the key bonds formed during the synthesis process .

Future Directions

Benzofuran compounds, including “4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing new therapeutic agents based on these compounds .

properties

IUPAC Name

4-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-3-2-4-8-7(6)5-9(13-8)10(11)12/h2-4,9H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXKQAXYFBWEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(OC2=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 3
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 4
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 5
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 6
4-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

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